5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

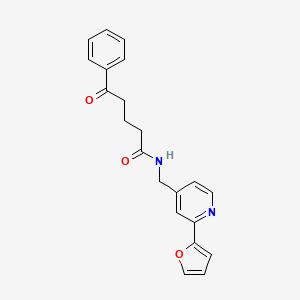

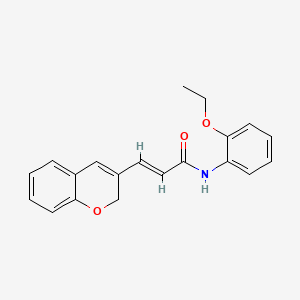

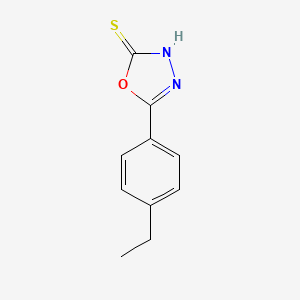

The compound “5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. The name suggests it contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(4-Ethylphenyl)” part indicates a phenyl ring (a six-membered carbon ring, akin to benzene) with an ethyl group (two carbon atoms, -CH2CH3) attached at the 4-position is attached to the 5-position of the oxadiazole ring. The “-2-thiol” suggests a sulfur-hydrogen (-SH) group attached at the 2-position of the oxadiazole ring .

科学的研究の応用

Corrosion Inhibition

5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol derivatives have been investigated for their corrosion inhibition properties. These compounds are effective in protecting mild steel against corrosion in acidic environments, such as sulfuric acid. The inhibition mechanism involves the adsorption of the oxadiazole derivatives onto the metal surface, forming a protective layer. The efficiency of these inhibitors is enhanced with increasing concentration, indicating a strong adsorption process possibly combining both physisorption and chemisorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Several 1,3,4-oxadiazole derivatives, including those with ethylphenyl groups, exhibit significant antimicrobial activity. These compounds have been tested against a range of microbial species, showing variable degrees of activity. The structure-activity relationship studies suggest that the presence of the oxadiazole moiety and specific substituents can enhance their antimicrobial efficacy. Such compounds are potential candidates for further investigation as antimicrobial agents (Gul et al., 2017).

Antimicrobial and Antioxidant Properties

The synthesis of novel quaternary ammonium salts incorporating the 5-phenyl-1,3,4-oxadiazole-2-thiol structure has shown promising results in antimicrobial effectiveness against common pathogens. These compounds have also demonstrated relatively low cytotoxicity against human cell lines, making them potential candidates for clinical or agricultural applications. The antimicrobial mechanism is hypothesized to involve the interaction of quaternary ammonium salts with bacterial cell walls, leading to cytoplasm release (Xie et al., 2017).

Green Synthesis and Biological Applications

A green chemistry approach has been adopted for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, demonstrating potent antimicrobial and antioxidant activities. These compounds offer a promising avenue for the development of new therapeutic agents targeting cancer, Parkinson's disease, inflammatory conditions, and diabetes. The environmentally friendly synthesis process, combined with the biological activities of these compounds, underscores their potential in medicinal chemistry (Yarmohammadi et al., 2020).

将来の方向性

Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of related compounds from the gut into the body, increase the efflux of these compounds from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts .

特性

IUPAC Name |

5-(4-ethylphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-7-3-5-8(6-4-7)9-11-12-10(14)13-9/h3-6H,2H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSHCIIJUBRAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)

![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2766908.png)